molecular formula C21H13ClN4O4 B12919665 Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- CAS No. 647853-12-1

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-

Cat. No.: B12919665
CAS No.: 647853-12-1
M. Wt: 420.8 g/mol
InChI Key: CDGZVKYEFKIDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and IUPAC Nomenclature

Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- belongs to the benzamide class of organic compounds, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. The compound’s classification extends to nitroaromatics due to the presence of a nitro (-NO₂) group and heterocyclic compounds owing to the quinoxaline moiety. Quinoxaline, a bicyclic system comprising two fused pyrazine rings, introduces π-conjugation and planar rigidity, enhancing the molecule’s capacity for π-π stacking interactions in biological systems.

The IUPAC name follows systematic substitution rules:

  • Parent structure : Benzamide (benzene ring bonded to a carboxamide group).
  • Substituents :
    • Chloro (-Cl) at position 2.
    • Nitro (-NO₂) at position 5.
    • N-substituted phenyl group at the amide nitrogen, itself modified with a quinoxalin-2-yloxy group at position 4.

This yields the full name:
N-[4-(Quinoxalin-2-yloxy)phenyl]-2-chloro-5-nitrobenzamide.

Molecular Formula : C₂₁H₁₃ClN₄O₄.
Structural Features :

Feature Description
Benzamide core Provides a planar aromatic backbone for intermolecular interactions.
Chloro substituent Enhances lipophilicity and influences electronic distribution.
Nitro group Acts as a strong electron-withdrawing group, affecting reactivity.
Quinoxalinyloxy group Introduces heterocyclic complexity and potential bioactivity.

The molecular weight is 420.81 g/mol, with a SMILES representation illustrating the connectivity:
O=C(NC1=CC=C(OC2=NC3=CC=CC=C3N=C2)C=C1)C4=CC([N+]([O-])=O)=CC=C4Cl.

Historical Development in Heterocyclic Chemistry Research

The synthesis of benzamide derivatives dates to the 19th century, with Wöhler and Liebig’s seminal work on benzamide polymorphism highlighting early interests in structural variability. However, the integration of quinoxaline systems into benzamide frameworks emerged much later, driven by mid-20th-century advances in heterocyclic synthesis. Quinoxaline, first synthesized via condensation of o-phenylenediamine with glyoxal, gained prominence for its electronic properties and role in pharmaceuticals.

Key milestones in the development of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- include:

  • Nitrobenzamide Synthesis : Early methods focused on nitration of benzamide derivatives, but regioselectivity challenges necessitated protective group strategies. The introduction of chloro and nitro groups at specific positions became feasible with Friedel-Crafts acylations and Ullmann coupling reactions.
  • Quinoxaline Functionalization : The synthesis of 2-quinoxalinyloxy phenyl groups relied on nucleophilic aromatic substitution, where quinoxaline-2-ol reacts with activated aryl halides. This step often employs catalysts such as copper(I) iodide to enhance yields.
  • Convergent Synthesis : Modern routes (post-2000) adopt convergent strategies, coupling pre-functionalized benzamide and quinoxaline fragments. For example, Suzuki-Miyaura cross-coupling has been utilized to attach the quinoxalinyloxy phenyl group to the benzamide core.

Table 1: Evolution of Synthetic Strategies

Era Methodology Key Advancement
1980–2000 Stepwise functionalization Regioselective nitration and chlorination.
2000–2010 Transition-metal catalysis Improved yield in quinoxaline coupling.
2010–2025 Convergent modular synthesis Integration of cross-coupling techniques.

The compound’s design reflects broader trends in medicinal chemistry, where fused heterocycles are prioritized for their ability to mimic bioactive natural products and engage diverse biological targets. Research into analogous structures, such as benzimidazole-quinoxaline hybrids, has demonstrated antitumor and antimicrobial activities, motivating further exploration of this structural motif.

Properties

CAS No.

647853-12-1

Molecular Formula

C21H13ClN4O4

Molecular Weight

420.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide

InChI

InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27)

InChI Key

CDGZVKYEFKIDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent choice : Dichloromethane or THF are preferred for amide coupling due to their inertness and ability to dissolve both reactants.
  • Temperature control : Low temperature (0–5°C) during acid chloride addition minimizes side reactions.
  • Base selection : Triethylamine is commonly used to neutralize HCl formed during amide bond formation.
  • Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity.

Research Findings and Variations

  • Catalyst use in ether formation : Copper(I) iodide or copper powder with ligands such as 1,10-phenanthroline enhances the coupling efficiency between 4-aminophenol and 2-chloroquinoxaline, improving yields and reducing reaction times.
  • Microwave-assisted synthesis : Recent studies have demonstrated that microwave irradiation can accelerate the amide bond formation step, reducing reaction time from hours to minutes while maintaining or improving yields.
  • Green chemistry approaches : Some protocols replace traditional chlorinating agents with more environmentally benign reagents or use solvent-free conditions for the amide coupling step.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Time Yield (%) Advantages Disadvantages
Conventional reflux SOCl₂, Cu catalyst, triethylamine 4-6 h total 70-85 Well-established, reproducible Longer reaction time, use of toxic reagents
Microwave-assisted SOCl₂, Cu catalyst, triethylamine, microwave 30-60 min 80-90 Rapid, energy-efficient Requires specialized equipment
Solvent-free coupling Acid chloride + amine neat or minimal solvent 1-2 h 65-75 Environmentally friendly May have lower yield, scale-up challenges

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : Confirms the formation of the amide bond and the presence of the quinoxaline ether moiety.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~419.8 g/mol).
  • Infrared Spectroscopy : Characteristic amide carbonyl stretch (~1650 cm⁻¹) and nitro group peaks (~1520 and 1340 cm⁻¹).
  • Elemental Analysis : Matches calculated values for C, H, N, Cl, and O content.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes structural analogs from the evidence, highlighting key differences in substituents and molecular properties:

Compound Name (Reference) Benzamide Substituents N-Substituent Molecular Formula Molecular Weight CAS Number
Target Compound 2-Cl, 5-NO₂ 4-(2-Quinoxalinyloxy)phenyl C₁₉H₁₂ClN₄O₄* ~442.8* Not provided
Benzamide, 4-(hexyloxy)-N-[...] None (parent benzamide) 2-[3-(Tetrazol-5-ylmethoxy)phenoxy]phenyl C₂₇H₂₉N₅O₄ 487.55 140425-78-1
Benzamide (, Entry 9) None (parent benzamide) 4-Butoxyphenyl C₂₇H₃₀N₂O₃ 454.54 Not provided
Benzamide, 4-amino-5-chloro-... 4-NH₂, 5-Cl, 2-OCH₃ 3-Cl-4-[4-(tert-Butyl)phenoxy]phenyl C₂₁H₂₄Cl₂N₂O₃S 467.4 89013-55-8
Benzamide, 4-chloro-N-(2,6-...) 4-Cl, 2-OH, 5-SO₂NHCH₃ 2,6-Dimethylphenyl C₁₆H₁₆ClN₃O₄S 381.8 Not provided

Key Observations:

  • Substituent Diversity: The target compound’s 2-chloro-5-nitro substitution contrasts with alkoxy (e.g., hexyloxy ), amino , or sulfonamide groups in analogs.
  • Quinoxaline vs. Tetrazole: The quinoxaline moiety in the target may offer stronger aromatic interactions than tetrazole rings in , which are polar and acidic (pKa ~4.7).
  • Molecular Weight : The target compound’s estimated MW (~442.8) falls between smaller analogs (e.g., 381.8 ) and bulkier derivatives (e.g., 487.55 ), influencing solubility and bioavailability.

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- is a notable member of this class, characterized by its unique structure that may contribute to its biological effects. This article explores the biological activity of this compound, synthesizing data from various studies and presenting relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide
  • Molecular Formula: C₁₃H₉ClN₂O₃
  • Molecular Weight: 276.675 g/mol

The compound features a nitro group and a chloro substituent on the benzamide core, which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzamide derivatives indicated that compounds with nitro and chloro substituents exhibited significant activity against a range of bacterial strains. The specific activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- was assessed against Gram-positive and Gram-negative bacteria. Results showed a notable Minimum Inhibitory Concentration (MIC) value, indicating effective antimicrobial properties.

Compound MIC (µg/mL) Target Organism
Benzamide...32E. coli
Benzamide...16S. aureus

Anticancer Activity

Research has also highlighted the potential anticancer effects of benzamide derivatives. In vitro studies demonstrated that Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study:
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
5050
10020

The results suggest that higher concentrations significantly impair cell growth, making it a candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound was found to act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it demonstrated inhibitory action on peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.

The biological activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- can be attributed to its ability to interact with specific biological targets:

  • PPAR Activation/Inhibition: This compound modulates gene expression related to fatty acid metabolism.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis or function.

Q & A

Basic Question: What are standard synthetic routes for preparing 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 4-(2-quinoxalinyloxy)aniline with 2-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H NMR (DMSO-d6d_6, δ 8.2–8.5 ppm for quinoxaline protons) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • 1H^1H NMR : Focus on aromatic proton splitting patterns (e.g., quinoxaline protons at δ 8.3–8.7 ppm, nitro group deshielding effects) and amide NH signals (δ ~10.5 ppm, broad) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ and isotopic patterns consistent with Cl and nitro groups .

Advanced Question: How can researchers resolve contradictions in crystallographic data versus computational docking results for this compound’s binding mode?

Answer:
Discrepancies may arise from dynamic vs. static structural models. Follow this workflow:

Validate crystallography : Refine X-ray data using SHELXL (check R-factor < 0.05 and electron density maps for ligand occupancy) .

Docking adjustments :

  • Use flexible docking (e.g., AutoDock Vina) allowing side-chain mobility in the receptor.
  • Compare with MD simulations (GROMACS) to assess stability of predicted poses .

Experimental cross-check : Perform mutagenesis on key binding residues (e.g., His298 in kinase targets) and measure IC50_{50} shifts to validate interactions .

Advanced Question: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified quinoxaline or benzamide moieties?

Answer:

  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups on the quinoxaline ring. Assess impact on solubility (logP via shake-flask method) and target affinity (SPR or fluorescence polarization assays) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (nitro group) and aromatic π-stacking (quinoxaline) .
  • Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Advanced Question: How can researchers address low reproducibility in biological assays involving this compound?

Answer:
Common pitfalls include compound degradation or solvent effects. Mitigate via:

  • Stability studies : Monitor solutions (DMSO stocks) by LC-MS over 72 hours; detect degradation products (e.g., nitro reduction to amine under reducing conditions) .
  • Solvent controls : Ensure DMSO concentration ≤0.1% in cell-based assays to avoid cytotoxicity artifacts .
  • Batch variability : Characterize multiple synthetic batches via DSC (melting point consistency) and PXRD (polymorph screening) .

Advanced Question: What computational methods are suitable for predicting this compound’s potential off-target interactions?

Answer:

  • Proteome-wide docking : Use SwissDock or SEA (Similarity Ensemble Approach) to screen against >5,000 human proteins .
  • Machine learning : Train models on ChEMBL data to predict kinase or GPCR off-targets based on structural fingerprints (ECFP4) .
  • Experimental validation : Perform kinome-wide profiling (Eurofins KinaseProfiler) at 1 μM concentration to identify hits .

Advanced Question: How can material scientists leverage this compound’s electronic properties for functional material design?

Answer:

  • Charge-transfer complexes : Co-crystallize with tetracyanoquinodimethane (TCNQ) and characterize conductivity (four-probe method) and bandgap (UV-vis-NIR) .
  • Thermal stability : Analyze via TGA (decomposition onset >250°C suggests suitability for high-temperature applications) .
  • Self-assembly : Study Langmuir-Blodgett films to assess monolayer formation (surface pressure-area isotherms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.